molecular formula C9H9IN2O2 B14847028 N-(2-Acetyl-6-iodopyridin-4-YL)acetamide

N-(2-Acetyl-6-iodopyridin-4-YL)acetamide

Cat. No.: B14847028
M. Wt: 304.08 g/mol
InChI Key: KQLOAXCLWWPZMI-UHFFFAOYSA-N
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Description

N-(2-Acetyl-6-iodopyridin-4-YL)acetamide is a pyridine-based acetamide derivative with a molecular formula of C₉H₉IN₂O₂. It features a pyridine ring substituted with an iodine atom at position 6, an acetyl group at position 2, and an acetamide moiety at position 4.

Properties

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08 g/mol

IUPAC Name

N-(2-acetyl-6-iodopyridin-4-yl)acetamide

InChI

InChI=1S/C9H9IN2O2/c1-5(13)8-3-7(11-6(2)14)4-9(10)12-8/h3-4H,1-2H3,(H,11,12,14)

InChI Key

KQLOAXCLWWPZMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)NC(=O)C)I

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Acetyl-6-iodopyridin-4-YL)acetamide can be achieved through various methods. One common approach involves the reaction of 2-acetyl-6-iodopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of organic synthesis and purification would apply similarly on a larger scale, with considerations for yield optimization and cost-effectiveness.

Chemical Reactions Analysis

N-(2-Acetyl-6-iodopyridin-4-YL)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Typical reagents for these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

    Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

N-(2-Acetyl-6-iodopyridin-4-YL)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Acetyl-6-iodopyridin-4-YL)acetamide is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the acetyl group may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(2-Acetyl-6-iodopyridin-4-YL)acetamide, differing primarily in substituents and heterocyclic frameworks:

Compound Name Molecular Formula Substituents (Pyridine Positions) Key Features Source/Reference
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide C₇H₇IN₂O₂ 3-OH, 2-I, 4-acetamide Hydroxyl group enhances polarity; iodine enables halogen bonding Catalog of Pyridine Compounds
N-(4-Chloropyridin-2-yl)acetamide C₇H₇ClN₂O 4-Cl, 2-acetamide Chlorine substituent increases lipophilicity; potential bioactivity CAS 245056-66-0
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₂F₃N₂OS Benzothiazole core, CF₃, phenyl Trifluoromethyl group improves metabolic stability; aromatic interactions European Patent
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O Aliphatic chain, terminal NH₂ High water solubility; used in bioconjugation and surface modification Properties Report
Key Observations:
  • Substituent Effects : The iodine in this compound may enhance electrophilicity and enable cross-coupling reactions, similar to its role in N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide . The acetyl group at position 2 could sterically hinder interactions compared to smaller substituents like chlorine in N-(4-Chloropyridin-2-yl)acetamide .
  • Solubility: Aliphatic analogs like N-(6-Aminohexyl)acetamide exhibit high water solubility due to their flexible chains , whereas aromatic derivatives (e.g., benzothiazole-based compounds) are less soluble but more lipophilic .

Physicochemical and Spectroscopic Data

While direct data for the target compound are absent, inferences can be drawn from analogs:

  • IR Spectroscopy : Pyridine acetamides typically show C=O stretches near 1650–1700 cm⁻¹ and N-H bends at ~1550 cm⁻¹ .
  • Solubility: Expected to be moderate in polar solvents (e.g., DMSO, ethanol) but lower in water due to aromaticity, contrasting with aliphatic analogs .

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